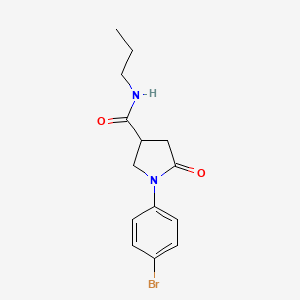
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide, also known as IMI-1, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the pyrazole family of compounds and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide involves the inhibition of enzymes that are involved in the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease. N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide also inhibits the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of mood and movement.
Biochemical and Physiological Effects:
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide in lab experiments is its neuroprotective effects, which can help to preserve the integrity of neuronal cells and prevent cell death. However, one limitation is the potential for off-target effects, as N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide can inhibit the activity of other enzymes besides those involved in neurodegeneration.
Orientations Futures
There are several future directions for the study of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide, including:
1. Further investigation of its neuroprotective effects and potential applications in the treatment of neurodegenerative diseases.
2. Exploration of its anti-inflammatory and antioxidant properties and their potential applications in other disease states.
3. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems.
4. Development of more selective analogs of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide that can target specific enzymes involved in neurodegeneration.
Méthodes De Synthèse
The synthesis of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide involves the reaction of 3-methyl-5-isoxazolecarboxylic acid with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with acetic anhydride to yield the final product, N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide.
Applications De Recherche Scientifique
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can inhibit the activity of certain enzymes that are involved in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-8(2)17-12(6-9(3)15-17)14-13(18)7-11-5-10(4)16-19-11/h5-6,8H,7H2,1-4H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOUOHMBOILMBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-(3-methyl-5-isoxazolyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
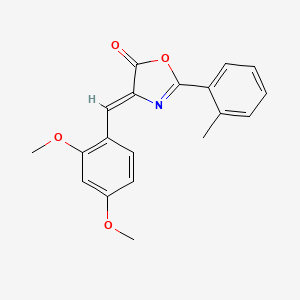
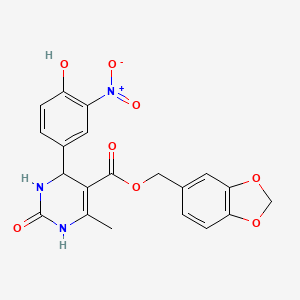
![4-[5-(2,3,5-trimethylphenoxy)pentyl]morpholine](/img/structure/B5213315.png)
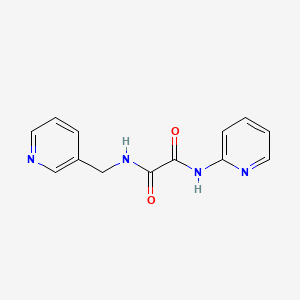
![3-allyl-5-{4-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5213329.png)
![4-(3-cyclohexen-1-yl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5213340.png)
![4-{[(2-tert-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5213341.png)
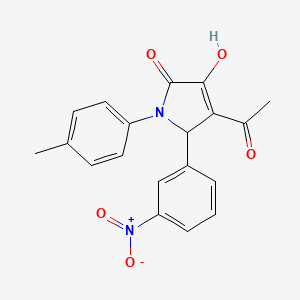
![1-{4-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5213350.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[3-(3-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5213368.png)
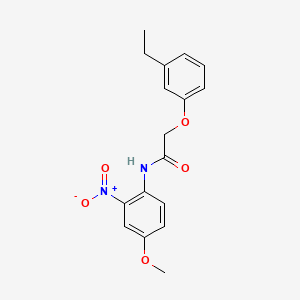
![1-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5213389.png)
